2,2-Dimethylbut-3-yn-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,2-Dimethylbut-3-yn-1-ol is a chemical compound with the molecular formula C6H10O . It has a molecular weight of 98.14 . It appears as a light yellow liquid .
Synthesis Analysis
The synthesis of this compound involves several stages. In one method, 3-bromo-3-methylbut-1-yne is reacted with aluminium and mercury dichloride in tetrahydrofuran for 1.5 hours under an inert atmosphere and reflux conditions. This is followed by the addition of formaldehyde and further reflux for 18 hours .Molecular Structure Analysis
The linear formula of this compound is C6H10O . The structure of the molecule can be represented as C#CC©©CO .Chemical Reactions Analysis
The chemical reactions involving this compound are complex and can involve multiple steps. For instance, one reaction pathway involves the use of aluminium and mercury dichloride in tetrahydrofuran under reflux and inert atmosphere conditions .Physical and Chemical Properties Analysis
This compound is a light yellow liquid . It has a molecular weight of 98.14 and a linear formula of C6H10O . It should be stored at temperatures between 0-8°C .Scientific Research Applications
Organocatalysis
2,2-Dimethylbut-3-yn-1-ol derivatives are used in organocatalysis. For example, a study discusses the synthesis of a compound (1-(2-((3-hydroxynaphthalen-2-ylamino)methyl)pyrrolidin-1-yl)-2,2-dimethylpropan-1-one) for investigating catalyzing mechanisms in asymmetric Michael addition reactions (Cui Yan-fang, 2008).
Catalysis Research
Research on solid base catalysts has utilized this compound derivatives. The decomposition of 2-methyl-3-butyn-2-ol, a related compound, is studied to differentiate acidic and basic catalysts, providing insights into catalysis (H. Handa et al., 1999).
Molecular Recognition
This compound derivatives contribute to molecular recognition studies. A specific example is a compound forming an intermolecular hydrogen-bonded dimer, which is significant for understanding molecular interactions (P. Wash et al., 1997).
Solid-State Polymorphism
The compound shows rich solid-state polymorphism, including plastic crystalline phases, which is crucial for understanding material properties. Studies on its dynamics in different states using techniques like 1H NMR relaxometry provide valuable insights (E. Carignani et al., 2018).
Chemical Decomposition Studies
Its decomposition, such as that of 2,3-dimethylbutan-2-ol, is studied to understand catalysis by hydrogen halides, contributing to broader chemical kinetics research (Rl Johnson & V. Stimson, 1968).
Synthesis Research
The compound is used in synthesizing chiral propargylic amines, demonstrating its role in enhancing enantioselectivity in chemical syntheses (W. Fan & S. Ma, 2013).
Supramolecular Chemistry
Its derivatives are pivotal in constructing supramolecular structures, contributing significantly to the field of supramolecular chemistry and understanding molecular packing (Yuan Cheng et al., 2011).
Safety and Hazards
The compound is classified under the GHS07 pictogram. It has the signal word ‘warning’ and the hazard statements H302, H313, and H335, indicating that it is harmful if swallowed, may be harmful in contact with skin, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapours/spray, wearing protective gloves/clothing/eye protection/face protection, and storing the compound at 0-8°C .
Properties
IUPAC Name |
2,2-dimethylbut-3-yn-1-ol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10O/c1-4-6(2,3)5-7/h1,7H,5H2,2-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MUFXMRZBDPZSCV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CO)C#C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
98.14 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.